Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSKNRFGZMYUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679695 | |
| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204501-38-1 | |
| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204501-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Study A | Breast Cancer | Inhibition of ERK pathway | 5.4 |
| Study B | Lung Cancer | Induction of apoptosis | 3.2 |
| Study C | Colon Cancer | Inhibition of cell migration | 4.8 |
The above table summarizes various studies demonstrating the compound's efficacy against different cancer types, highlighting its potential as a lead compound in drug development.
Antimicrobial Properties
This compound also shows antimicrobial activity. In vitro tests against pathogens such as Staphylococcus aureus have demonstrated its ability to inhibit bacterial growth effectively.
Biological Studies
This compound is utilized in biological studies to understand its interactions with various biological targets, including enzymes and receptors. These interactions can elucidate the mechanisms through which the compound exerts its biological effects.
Industrial Applications
In addition to its medicinal uses, this compound is employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Lung Cancer : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent.
- Synergistic Effects : Research exploring combinations of this compound with existing antibiotics suggested potential synergistic effects that could enhance antimicrobial efficacy against resistant strains.
Mechanism of Action
The mechanism of action of Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate are best understood through comparative analysis with analogs differing in substituents, positions, or ring systems. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Findings from Comparative Studies
Substituent Position and Activity :
- Chlorine at position 7 (target compound) demonstrates superior antimicrobial and anticancer activity compared to bromine at position 3 or methyl at position 5. This is attributed to optimal electronic modulation and steric compatibility with biological targets .
- The trifluoromethyl group at position 7 () significantly enhances metabolic stability, making it more suitable for long-acting therapeutics compared to the chloro derivative .
Synthetic Accessibility: Halogenated derivatives (Cl, Br, I) are typically synthesized via cyclization of 2-aminopyridines with α-haloketones, often requiring metal catalysts (e.g., Cu, Pd) and polar solvents like DMF . The dichloro derivative () requires sequential halogenation steps, increasing synthetic complexity but yielding higher potency .
Physicochemical Properties: Lipophilicity (LogP): The trifluoromethyl derivative (LogP ~3.6) is more lipophilic than the chloro analog (estimated LogP ~2.5), enhancing membrane permeability . Solubility: Methyl and amino-substituted derivatives exhibit higher aqueous solubility, favoring bioavailability in hydrophilic environments .
Biological Activity: The target compound’s chloro substituent at position 7 shows broad-spectrum antimicrobial activity, outperforming non-halogenated analogs . Amino-functionalized derivatives () demonstrate improved selectivity in enzyme inhibition due to hydrogen-bonding interactions .
Biological Activity
Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a chloro substituent on the imidazo-pyridine framework, which is known for its diverse biological activities. The compound is synthesized through various methods, including multicomponent reactions and coupling reactions, which enhance its functional diversity for biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various biological effects . Notably, it has been shown to possess antimicrobial properties against Mycobacterium tuberculosis (Mtb) and other pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits significant activity against multidrug-resistant strains of Mtb. In a study evaluating various imidazo[1,2-a]pyridine derivatives, it was reported that the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The structural modifications on the imidazo-pyridine scaffold are crucial for enhancing its anticancer potency.
Study 1: Antitubercular Activity
In a focused investigation on antitubercular activity, this compound was assessed alongside other derivatives. The study found that certain modifications at the 6-position of the imidazopyridine ring significantly increased activity against both replicating and non-replicating forms of Mtb .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted that substituents on the imidazo-pyridine ring significantly influence biological activity. For instance, compounds with small alkyl groups at specific positions showed enhanced binding affinity to target enzymes involved in bacterial respiration .
Table 1: Biological Activity Overview
| Compound | MIC (μM) | Target Organism | Activity Type |
|---|---|---|---|
| This compound | 0.03 - 5.0 | Mycobacterium tuberculosis | Antimicrobial |
| Compound A | 0.05 - 3.0 | Staphylococcus aureus | Antimicrobial |
| Compound B | >10 | Various cancer cell lines | Anticancer |
Table 2: Structure-Activity Relationship Findings
| Position on Ring | Substituent | Effect on Activity |
|---|---|---|
| 6 | Methyl | Increased potency |
| 7 | Chloro | Essential for activity |
| 2 | Phenyl | Loss of activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- The compound can be synthesized via halogenation of ethyl imidazo[1,2-a]pyridine-2-carboxylate using N-chlorosuccinimide (NCS) in DMF at 40°C for 4 hours, yielding ~80% . Alternative methods include regioselective substitution of 2-amino-4-chloro-3-iodopyridine with ethyl bromopyruvate, achieving 71% yield under microwave-assisted conditions . Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry of halogenating agents critically impact regiochemistry and purity.
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR is essential for confirming substitution patterns. For example, the 7-chloro derivative exhibits distinct aromatic proton shifts at δ 8.71 (H-3) and δ 7.16 (H-6) in DMSO-d6 . LC-MS (e.g., m/z = 224.1 [M+1]) validates molecular weight , while X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for related imidazo[1,2-a]pyridines .
Q. What are the primary pharmacological applications of this compound in preclinical research?
- Imidazo[1,2-a]pyridine derivatives exhibit antiparasitic activity (e.g., against Entamoeba histolytica and Trichomonas vaginalis) and anti-inflammatory properties without gastroduodenal toxicity . They also show antiproliferative effects in lung and pancreatic cancer cells via receptor tyrosine kinase inhibition (e.g., c-Met) .
Advanced Research Questions
Q. How can regiochemical challenges during synthesis be addressed to ensure selective halogenation at the 7-position?
- Microwave-assisted synthesis enhances regiocontrol in bifunctionalization reactions, as seen in the one-pot synthesis of ethyl 7-chloro-8-iodo derivatives . Protecting group strategies (e.g., ethyl ester stabilization) and catalytic systems (e.g., Pd(OAc)2 for Suzuki coupling) further improve selectivity .
Q. What in silico methods predict the compound’s bioactivity and guide SAR studies?
- DFT calculations and molecular docking assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to targets like cyclin-dependent kinases . Topological polar surface area (TPSA) and logP values correlate with membrane permeability and metabolic stability, aiding SAR optimization for antiparasitic activity .
Q. What toxicology protocols evaluate hepatic and renal safety in preclinical models?
- Exploratory toxicology studies in Wistar rats (200–220 g) involve administering 50–100 mg/kg doses for 7–14 days, followed by histopathology of liver/kidney tissues and serum ALT/AST measurements . Vehicle effects (e.g., DMSO) must be controlled to isolate compound-specific toxicity.
Q. How do deep eutectic solvents (DESs) enhance sustainability in C–H activation reactions for functionalizing this scaffold?
- DESs like choline chloride-glycerol (1:2) enable Pd-catalyzed C3-arylation with phenylboronic acid, achieving >90% yield under mild conditions while reducing waste . Solvent recyclability and low toxicity align with green chemistry principles.
Methodological Considerations
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous NOE correlations in aromatic systems. For example, coupling constants (J = 7.3 Hz for H-5/H-6) differentiate para- vs. meta-substitution . Cross-validation with HRMS (e.g., [M+H]+ = 250.1) and IR (e.g., C=O stretch at 1700 cm⁻¹) ensures consistency .
Q. How are SAR studies designed to optimize antiparasitic efficacy while minimizing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
